2-(Benzyloxy)pyridine

Description

The exact mass of the compound 2-(Benzyloxy)pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Benzyloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

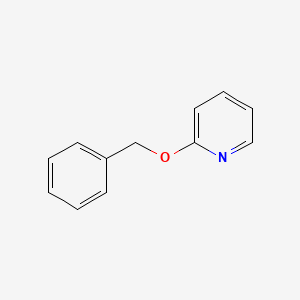

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBDGKGJYMSJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304341 | |

| Record name | 2-(Benzyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40864-08-2 | |

| Record name | 40864-08-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Benzyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Benzyloxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 2-(Benzyloxy)pyridine

This document provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-(Benzyloxy)pyridine. The information is intended for professionals in the fields of chemical research and drug development who may use this compound as a building block or intermediate in synthetic chemistry.

Core Chemical Properties

2-(Benzyloxy)pyridine, with the CAS number 40864-08-2, is a heterocyclic organic compound.[1][2] It consists of a pyridine ring substituted at the 2-position with a benzyloxy group. This structure is a key feature, influencing its reactivity and physical properties. The benzyloxy group can serve as a protecting group for the 2-pyridone tautomer, which can be removed under acidic conditions.[3]

Table 1: General Chemical Identifiers

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO[1][3] |

| Molecular Weight | 185.22 g/mol [3] |

| CAS Number | 40864-08-2[1][2] |

| InChI Key | FMBDGKGJYMSJKF-UHFFFAOYSA-N[3] |

| SMILES | C1=CC=C(C=C1)COC2=CC=CC=N2[4] |

| Purity | Typically ≥97% (Commercially available)[1] |

Table 2: Physical Properties

| Property | Value (for 2-Benzylpyridine) |

| Appearance | Clear yellow to brown liquid or pale straw-colored oily liquid[5] |

| Melting Point | 8-10 °C[5][6] |

| Boiling Point | 276 °C[5][6] |

| Density | 1.054 g/mL at 25 °C[5][6] |

| Refractive Index | n20/D 1.579[5][6] |

| Solubility | Poorly soluble in water; soluble in alcohol and oils[5] |

Spectroscopic Data

Detailed spectroscopic data for 2-(Benzyloxy)pyridine is not universally published. However, based on the analysis of its constituent parts (pyridine and benzyl groups) and data from similar compounds, the following characteristic spectral features can be anticipated.

Table 3: Expected Spectroscopic Features

| Technique | Expected Peaks / Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine ring and the benzyl group, as well as a characteristic singlet for the methylene (-CH₂-) protons of the benzyl group.[7][8] |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the benzyl group. |

| IR Spectroscopy | C-H stretching vibrations for the aromatic rings (around 3000-3200 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (around 1400-1650 cm⁻¹), and C-O stretching of the ether linkage.[9][10][11] |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (185.22 m/z).[3][4] |

Reactivity and Synthesis

2-(Benzyloxy)pyridine is primarily used as an intermediate in organic synthesis. Its reactivity is dominated by the pyridine ring and the benzyloxy protecting group.

-

Palladium-Catalyzed Coupling: It can undergo palladium-catalyzed coupling reactions with arylboronic acids.[3]

-

Deprotection: The benzyloxy group can be cleaved by treatment with a strong acid (e.g., HCl, trifluoroacetic acid) to yield 2-pyridone.[3]

-

O- to N-Alkyl Migration: Under certain conditions, such as heating with lithium iodide, 2-(benzyloxy)pyridines can undergo an O- to N-alkyl migration to form N-benzyl pyridones.[12]

Experimental Protocols

Protocol 1: General Synthesis of 2-(Benzyloxy)pyridine [12]

This procedure is adapted from a general method for the synthesis of 2-alkoxypyridines.

-

Materials:

-

Benzyl alcohol (1.5 equivalents)

-

2-Chloropyridine (1.0 equivalent)

-

Potassium tert-butoxide (1.5 equivalents)

-

1,4-Dioxane (solvent)

-

-

Procedure:

-

To a solution of benzyl alcohol in 1,4-dioxane, add 2-chloropyridine and potassium tert-butoxide.

-

Equip the reaction vessel with a condenser and heat the mixture to 98 °C.

-

Maintain the temperature for 18 hours.

-

After cooling to room temperature, add ethyl acetate and water.

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(benzyloxy)pyridine.

-

Protocol 2: Synthesis via Silver Carbonate [3]

An alternative synthesis involves the reaction of a pyridone with an aryl halide.

-

Materials:

-

4-Chloropyridone

-

Benzyl bromide

-

Silver carbonate (Ag₂CO₃)

-

Benzene (solvent)

-

-

Procedure:

-

Combine 4-chloropyridone, benzyl bromide, and Ag₂CO₃ in benzene.

-

Heat the reaction mixture at a temperature between 30-80 °C.

-

Monitor the reaction for the formation of the corresponding 2-benzyloxypyridine derivative.

-

Upon completion, the product can be isolated using standard workup and purification techniques.

-

Visualized Workflows and Reactions

The following diagrams illustrate key processes involving 2-(Benzyloxy)pyridine.

References

- 1. aobchem.com [aobchem.com]

- 2. 40864-08-2|2-(Benzyloxy)pyridine|BLD Pharm [bldpharm.com]

- 3. Synthesis routes of 2-(Benzyloxy)pyridine [benchchem.com]

- 4. PubChemLite - 2-(benzyloxy)pyridine (C12H11NO) [pubchemlite.lcsb.uni.lu]

- 5. 2-Benzylpyridine | 101-82-6 [chemicalbook.com]

- 6. 2-Benzylpyridine 98 101-82-6 [sigmaaldrich.com]

- 7. 2-Benzoylpyridine(91-02-1) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Benzylpyridine(101-82-6) 1H NMR [m.chemicalbook.com]

- 9. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-(Benzyloxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-(benzyloxy)pyridine. Due to the limited availability of experimental crystallographic and spectroscopic data for this specific molecule, this guide combines an adaptable synthetic protocol with computationally predicted structural and spectroscopic information to offer a thorough understanding of its chemical properties.

Chemical Identity

Basic identifying information for 2-(benzyloxy)pyridine is summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(Benzyloxy)pyridine |

| Synonyms | 2-(Phenylmethoxy)pyridine |

| CAS Number | 40864-08-2[1] |

| Molecular Formula | C₁₂H₁₁NO[1] |

| Molecular Weight | 185.22 g/mol [2] |

| InChI Key | FMBDGKGJYMSJKF-UHFFFAOYSA-N[2] |

Molecular Structure and Bonding

Lacking experimental crystal structure data from sources like the Cambridge Structural Database (CSD), the molecular geometry of 2-(benzyloxy)pyridine was predicted using computational chemistry methods. The following tables detail the predicted bond lengths, bond angles, and a key torsional angle. These values provide insight into the spatial arrangement of the atoms and the nature of the chemical bonds.

Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C1-O1 | 1.36 |

| O1-C7 | 1.43 |

| C7-C8 | 1.51 |

| C8-C9 | 1.39 |

| C8-C13 | 1.39 |

| C2-N1 | 1.34 |

| N1-C6 | 1.34 |

| C-H (Aromatic) | ~1.08 |

| C-H (Methylene) | ~1.09 |

Note: Predicted values are based on standard bond lengths and may vary slightly from experimental values.

Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C1-O1-C7 | 118.5 |

| O1-C7-C8 | 108.9 |

| N1-C2-C3 | 123.9 |

| C2-N1-C6 | 116.8 |

| C-C-C (Pyridine Ring) | ~118-121 |

| C-C-C (Benzene Ring) | ~120 |

Note: Predicted values are based on idealized VSEPR geometries and may deviate in the actual molecule.

Predicted Torsional Angle

| Dihedral Angle | Predicted Angle (°) |

| C2-C1-O1-C7 | ~90-120 |

Note: The torsional angle is flexible due to rotation around the C1-O1 and O1-C7 single bonds.

Figure 1. 2D representation of the molecular structure of 2-(benzyloxy)pyridine.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| H-6 (Pyridine) | 8.1 - 8.3 | d |

| H-4 (Pyridine) | 7.5 - 7.7 | t |

| H-3 (Pyridine) | 6.8 - 7.0 | d |

| H-5 (Pyridine) | 6.7 - 6.9 | t |

| H (Benzyl, Ph) | 7.2 - 7.5 | m |

| H (Methylene, CH₂) | 5.4 - 5.6 | s |

Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) and may vary based on solvent and other experimental conditions.

¹³C NMR Spectroscopy (Predicted)

| Carbon Assignment | Chemical Shift (ppm) |

| C-2 (Pyridine) | 163 - 165 |

| C-6 (Pyridine) | 147 - 149 |

| C-4 (Pyridine) | 138 - 140 |

| C-ipso (Benzyl) | 136 - 138 |

| C-ortho/para (Benzyl) | 127 - 129 |

| C-meta (Benzyl) | 128 - 130 |

| C-3 (Pyridine) | 116 - 118 |

| C-5 (Pyridine) | 110 - 112 |

| C (Methylene, CH₂) | 68 - 70 |

Note: Predicted chemical shifts are relative to TMS.

Infrared (IR) Spectroscopy (Anticipated Absorptions)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch (Aromatic) | Pyridine, Benzyl |

| 2950 - 2850 | C-H Stretch (Aliphatic) | Methylene (CH₂) |

| 1600 - 1580 | C=C and C=N Stretch | Pyridine Ring |

| 1500 - 1400 | C=C Stretch | Benzyl Ring |

| 1250 - 1000 | C-O Stretch | Aryl Ether |

Mass Spectrometry (Predicted Fragmentation)

The electron ionization mass spectrum of 2-(benzyloxy)pyridine is expected to show a prominent molecular ion peak (M⁺) at m/z = 185. Key fragmentation pathways would likely involve the cleavage of the benzylic ether bond.

-

Formation of the tropylium ion: A major fragmentation pathway is the cleavage of the C-O bond to form the stable benzyl cation (C₇H₇⁺), which often rearranges to the tropylium ion at m/z = 91.

-

Formation of the pyridinoxy radical/cation: The other fragment from the benzylic cleavage would be the 2-pyridinoxy radical or cation at m/z = 94.

-

Loss of the phenyl group: Fragmentation can also lead to the loss of the phenyl group (C₆H₅), resulting in a fragment at m/z = 108.

Synthesis

A common and effective method for the synthesis of 2-(benzyloxy)pyridine is via a Williamson ether synthesis, reacting 2-chloropyridine with benzyl alcohol in the presence of a strong base.

Experimental Protocol: Synthesis of 2-(Benzyloxy)pyridine

To a solution of benzyl alcohol (1.5 equivalents) in a suitable solvent such as 1,4-dioxane, add 2-chloropyridine (1.0 equivalent) and potassium tert-butoxide (1.5 equivalents). The reaction mixture is then heated to 98 °C and stirred for approximately 18 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.[3]

Figure 2. Workflow for the synthesis of 2-(benzyloxy)pyridine.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and spectroscopic properties of 2-(benzyloxy)pyridine. While experimental data is limited, the combination of a reliable synthetic protocol and robust computational predictions offers a valuable resource for researchers. The provided data and diagrams serve as a strong foundation for further investigation and application of this compound in drug development and other scientific endeavors.

References

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-(benzyloxy)pyridine, a valuable intermediate in medicinal chemistry and organic synthesis. The document details the key starting materials, reaction conditions, and experimental protocols, with a focus on the widely employed Williamson ether synthesis. Quantitative data is presented in tabular format for comparative analysis of different synthetic approaches. Furthermore, logical workflows for the synthesis and purification are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most prevalent and efficient method for the synthesis of 2-(benzyloxy)pyridine is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of 2-(benzyloxy)pyridine synthesis, this can be achieved through two main pathways:

-

Reaction of a 2-halopyridine with benzyl alcohol in the presence of a base. In this approach, a base is used to deprotonate benzyl alcohol, forming the benzyl alkoxide in situ, which then displaces the halide from the pyridine ring.

-

Reaction of 2-hydroxypyridine (or its tautomer, 2-pyridone) with a benzyl halide in the presence of a base. Here, the base deprotonates the hydroxyl group of 2-hydroxypyridine to form the corresponding pyridinolate anion, which then acts as a nucleophile to displace the halide from the benzyl halide.

The choice of starting materials, base, and solvent plays a crucial role in the overall yield and purity of the final product.

Starting Materials

The primary starting materials for the synthesis of 2-(benzyloxy)pyridine are readily available chemicals:

-

Pyridine Core:

-

2-Chloropyridine

-

2-Bromopyridine[1]

-

2-Hydroxypyridine (2-Pyridone)

-

-

Benzyl Group Source:

-

Bases:

Quantitative Data Presentation

The following tables summarize the quantitative data from various reported syntheses of 2-(benzyloxy)pyridine and related structures, allowing for a comparison of different reaction conditions.

Table 1: Synthesis of 2-(Benzyloxy)pyridine from 2-Halopyridines

| 2-Halopyridine | Benzyl Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloropyridine | Benzyl alcohol | KOH | Toluene | Reflux (130) | 1 | 97 | [2] |

| 2-Chloropyridine | Benzyl alcohol | KOtBu | 1,4-Dioxane | 98 | 18 | Good to Excellent | [5] |

| 2-Bromopyridine | Sodium benzylate | - | Benzyl alcohol | Reflux | 2 | ~70 | [1] |

Table 2: O- vs. N-Alkylation in the Synthesis of Benzyloxy-Substituted Pyridines from 2-Hydroxypyridine (2-Pyridone)

| Isomer | Base/Catalyst | Solvent | Temperature (°C) | O-Alkylated Product Yield (%) | N-Alkylated Impurity (%) | O:N Ratio | Reference |

| 2-Hydroxypyridine | KOH | Toluene | Reflux | 97 | Not Reported | - | [4] |

| 2-Pyridone | ZnO / DIEA | - | 110 | 85 | <5 | >17:1 | [4] |

| 2-Pyridone | Ag₂CO₃ | DMF | 80 | Good | Low | Favors O | [4] |

| 2-Pyridone | Cs₂CO₃ | DMF | 80 | Low | High | Favors N | [4] |

Note: Direct comparison of yields may not be exact due to variations in other reaction parameters.

Experimental Protocols

Protocol 1: High-Yield Synthesis from 2-Chloropyridine and Benzyl Alcohol[2]

This protocol describes a highly efficient synthesis of 2-(benzyloxy)pyridine.

Materials:

-

Benzyl alcohol

-

2-Chloropyridine

-

Potassium hydroxide (KOH), solid

-

Anhydrous toluene

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of benzyl alcohol (1.0 eq) in anhydrous toluene, add 2-chloropyridine (1.1 eq) and solid potassium hydroxide (3.3 eq).

-

Heat the mixture at reflux (bath temperature: 130 °C) for 1 hour with azeotropic removal of water.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation (bp 93–95 °C, 1.0 mmHg) to obtain 2-(benzyloxy)pyridine.

Protocol 2: Synthesis from 2-Bromopyridine and Sodium Benzylate[1]

This protocol outlines the synthesis using 2-bromopyridine as the starting material.

Materials:

-

2-Bromopyridine

-

Sodium benzylate

-

Benzyl alcohol

-

Ether

-

Water

Procedure:

-

Dissolve 2-bromopyridine (70 g) and sodium benzylate (60 g, a slight excess) in benzyl alcohol (200 ml).

-

Reflux the solution for two hours.

-

Pour the reaction mixture into water and extract with ether.

-

Fractionate the ether solution in vacuo to yield 2-(benzyloxy)pyridine (boiling at approximately 134-135 °C / 2 mm).

Mandatory Visualizations

As 2-(benzyloxy)pyridine is primarily a synthetic intermediate with no established role in major signaling pathways, the following diagrams illustrate the logical and experimental workflows for its synthesis.

References

- 1. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents [patents.google.com]

- 2. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

- 3. Synthesis routes of 2-(Benzyloxy)pyridine [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reaction Mechanism of 2-(Benzyloxy)pyridine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms of 2-(benzyloxy)pyridine with various electrophiles. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with this important chemical intermediate. This document details the underlying principles of electrophilic attack on the substituted pyridine ring, presents quantitative data from the literature, provides detailed experimental protocols for key reactions, and visualizes the reaction pathways.

Core Principles of Electrophilic Attack on 2-(Benzyloxy)pyridine

The reactivity of 2-(benzyloxy)pyridine towards electrophiles is governed by the interplay of the electronic effects of the pyridine nitrogen and the benzyloxy substituent.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing due to its electronegativity, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene.[1][2][3] This deactivation is most pronounced at the α (2- and 6-) and γ (4-) positions. Consequently, electrophilic attack on an unsubstituted pyridine ring, when it occurs, generally favors the β (3- and 5-) positions.[1][3]

-

The 2-Benzyloxy Group: The benzyloxy group at the 2-position is an activating group. The oxygen atom can donate a lone pair of electrons into the pyridine ring through resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack. This activating effect is most significant at the positions ortho and para to the benzyloxy group, which are the 3- and 5-positions of the pyridine ring.

The combination of these two effects leads to a strong preference for electrophilic substitution at the 3- and 5-positions of 2-(benzyloxy)pyridine. The overall reactivity is a balance between the deactivating effect of the pyridine nitrogen and the activating effect of the benzyloxy group.

Logical Relationship of Directing Effects

References

An In-depth Technical Guide to the Physical and Spectral Properties of 2-(Benzyloxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and spectral data for 2-(benzyloxy)pyridine (CAS No. 40864-08-2), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The information is presented in a structured format to facilitate its use in research and development.

Core Physical and Chemical Data

2-(Benzyloxy)pyridine is a liquid at room temperature.[1][2] Key physical and identifying information is summarized in the table below.

| Property | Value | Source |

| CAS Number | 40864-08-2 | [1][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₁₂H₁₁NO | [3][4][7][9][10] |

| Molecular Weight | 185.22 g/mol | [12][13] |

| Appearance | Liquid | [1][2] |

| Boiling Point | 289.5 °C at 760 mmHg; 134-135 °C at 2 mm Hg | [14] |

| Flash Point | 106.2 °C | |

| Refractive Index | 1.577 | |

| InChI Key | FMBDGKGJYMSJKF-UHFFFAOYSA-N | [12][13] |

Spectroscopic Data

Detailed spectral data is crucial for the identification and characterization of 2-(benzyloxy)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The data presented here is from Organic Syntheses.[15]

¹H NMR (400 MHz, CDCl₃) [15]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.17 | ddd, J = 5.1, 2.0, 0.8 Hz | 1H | Pyridine H-6 |

| 7.57 | ddd, J = 8.4, 7.1, 2.0 Hz | 1H | Pyridine H-4 |

| 7.44–7.49 | m | 2H | Phenyl H |

| 7.34–7.39 | m | 2H | Phenyl H |

| 7.30 | m | 1H | Phenyl H |

| 6.87 | ddd, J = 7.1, 5.1, 0.9 Hz | 1H | Pyridine H-5 |

| 6.80 | dt, J = 8.4, 0.9 Hz | 1H | Pyridine H-3 |

| 5.36 | s | 2H | -CH₂- |

¹³C NMR (100 MHz, CDCl₃) [15]

| Chemical Shift (δ) ppm | Assignment |

| 163.6 | Pyridine C-2 |

| 146.8 | Pyridine C-6 |

| 138.6 | Pyridine C-4 |

| 137.3 | Phenyl C-1 (ipso) |

| 128.4 | Phenyl CH |

| 127.9 | Phenyl CH |

| 127.8 | Phenyl CH |

| 116.9 | Pyridine C-5 |

| 111.3 | Pyridine C-3 |

| 67.5 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

IR (thin film) [15]

| Wavenumber (cm⁻¹) | Assignment |

| 1594, 1569 | C=C and C=N stretching (pyridine ring) |

| 1472, 1430 | Aromatic C-C stretching |

| 1270 | C-O stretching (aryl ether) |

| 988, 777, 733, 695 | C-H bending |

Mass Spectrometry

Predicted mass spectrometry data indicates the following fragmentation pattern.

Predicted Mass Spectrum

| Adduct | m/z |

| [M+H]⁺ | 186.09134 |

| [M+Na]⁺ | 208.07328 |

| [M-H]⁻ | 184.07678 |

| [M]⁺ | 185.08351 |

Experimental Protocols

Synthesis of 2-(Benzyloxy)pyridine

A common method for the synthesis of 2-(benzyloxy)pyridine is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[2][4][16] A specific protocol adapted from literature involves the reaction of 2-bromopyridine with sodium benzylate.[14]

Materials:

-

2-Bromopyridine

-

Sodium benzylate

-

Benzyl alcohol (as solvent)

-

Water

-

Ether

Procedure: [14]

-

Dissolve 2-bromopyridine and a slight excess of sodium benzylate in benzyl alcohol.

-

Reflux the solution for two hours.

-

After cooling, pour the reaction mixture into water.

-

Extract the aqueous mixture with ether.

-

Fractionally distill the ether solution under vacuum to yield 2-(benzyloxy)pyridine.

Another established method is the reaction of 2-chloropyridine with benzyl alcohol in the presence of a base.

Materials:

-

2-Chloropyridine

-

Benzyl alcohol

-

Potassium tert-butoxide

-

1,4-Dioxane (as solvent)

-

Ethyl acetate

-

Water

Procedure:

-

To a solution of benzyl alcohol in 1,4-dioxane, add 2-chloropyridine and potassium tert-butoxide.

-

Heat the reaction mixture.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add ethyl acetate and water to the mixture.

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, dry, and concentrate to obtain 2-(benzyloxy)pyridine.

Synthesis Workflow

The synthesis of 2-(benzyloxy)pyridine via the Williamson ether synthesis can be visualized as a straightforward workflow.

Caption: Workflow for the synthesis of 2-(Benzyloxy)pyridine.

References

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 2-(Benzyloxy)pyridine - Buy C12H11NO, 2-(Benzyloxy)pyridine, 40864-08-2 Product on Hangzhou Dayangchem Co., Limited [dycnchem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. CAS NO. 40864-08-2 | 2-(BENZYLOXY)PYRIDINE | C12H11NO [localpharmaguide.com]

- 6. 2-(BENZYLOXY)PYRIDINE (1 x 1 g) | Reagentia [reagentia.eu]

- 7. Page loading... [wap.guidechem.com]

- 8. scbt.com [scbt.com]

- 9. aobchem.com [aobchem.com]

- 10. scbt.com [scbt.com]

- 11. 2-(BENZYLOXY)PYRIDINE | 40864-08-2 [m.chemicalbook.com]

- 12. 40864-08-2|2-(Benzyloxy)pyridine|BLD Pharm [bldpharm.com]

- 13. Synthesis routes of 2-(Benzyloxy)pyridine [benchchem.com]

- 14. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. byjus.com [byjus.com]

2-(Benzyloxy)pyridine CAS number and nomenclature.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(benzyloxy)pyridine, a significant heterocyclic compound with applications in medicinal chemistry and organic synthesis. This document details its chemical identity, nomenclature, and key physicochemical properties, alongside a detailed experimental protocol for its synthesis.

Chemical Identity and Nomenclature

Chemical Name: 2-(Benzyloxy)pyridine IUPAC Name: 2-(phenylmethoxy)pyridine CAS Number: 40864-08-2

Molecular Formula: C₁₂H₁₁NO Molecular Weight: 185.22 g/mol

Physicochemical and Spectral Data

| Property | Value | Source/Notes |

| CAS Number | 40864-08-2 | Chemical Abstracts Service |

| IUPAC Name | 2-(phenylmethoxy)pyridine | International Union of Pure and Applied Chemistry |

| Molecular Formula | C₁₂H₁₁NO | |

| Molecular Weight | 185.22 g/mol | |

| Appearance | Not explicitly stated, likely an oil or low-melting solid | Inferred from related compounds |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents | Inferred from structure |

Spectral Data:

Actual experimental spectra for 2-(benzyloxy)pyridine are not widely published. The following are expected characteristic spectral features based on its structure:

-

¹H NMR: Signals corresponding to the protons of the pyridine ring and the benzyl group. The benzylic protons (CH₂) would likely appear as a singlet.

-

¹³C NMR: Resonances for the carbon atoms of both the pyridine and benzene rings, as well as the benzylic carbon.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-O-C ether linkage, aromatic C-H, and C=N bonds.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns resulting from the loss of benzyl or pyridyl moieties.

Synthesis of 2-(Benzyloxy)pyridine

The synthesis of 2-(benzyloxy)pyridine can be achieved through a nucleophilic aromatic substitution reaction. A general and effective method involves the reaction of a 2-halopyridine with benzyl alcohol in the presence of a strong base.

General Synthesis Pathway

The logical workflow for the synthesis is depicted in the following diagram:

A Theoretical and Computational Blueprint for the Analysis of 2-(Benzyloxy)pyridine

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a blueprint for the theoretical and computational investigation of 2-(benzyloxy)pyridine. The document details the standard quantum chemical methods employed to elucidate the structural, spectroscopic, and electronic properties of this class of compounds, which are crucial for understanding their potential as pharmaceutical scaffolds.

Molecular Structure and Optimization

The initial step in the computational analysis of 2-(benzyloxy)pyridine involves the optimization of its molecular geometry. This is typically achieved using Density Functional Theory (DFT), a robust method for predicting molecular structures and energies.[1] The choice of functional and basis set is critical for obtaining accurate results. A commonly employed combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost.[2]

The optimized structure provides key geometrical parameters such as bond lengths and bond angles. While specific experimental data for 2-(benzyloxy)pyridine is unavailable, Table 1 presents representative theoretical bond lengths and angles for a related pyridine derivative, illustrating the type of data generated.

Table 1: Representative Geometric Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N1 | 1.34 | C1-N1-C5 | 117.5 |

| C1-O1 | 1.36 | N1-C1-C2 | 123.0 |

| C2-C3 | 1.39 | C1-C2-C3 | 118.5 |

| C3-C4 | 1.39 | C2-C3-C4 | 120.0 |

| C4-C5 | 1.39 | C3-C4-C5 | 120.0 |

| C5-N1 | 1.34 | C4-C5-N1 | 121.0 |

| O1-C6 | 1.43 | C1-O1-C6 | 118.0 |

| C6-C7 | 1.51 | O1-C6-C7 | 109.5 |

| C7-C8 | 1.40 | C6-C7-C8 | 120.0 |

Note: Data is illustrative and based on general values for similar structures.

Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequencies are calculated from the optimized geometry to aid in the assignment of experimental FT-IR and FT-Raman spectra.[2] The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model.[3] Table 2 presents a selection of characteristic vibrational modes and their calculated frequencies for a substituted pyridine, which would be analogous to those expected for 2-(benzyloxy)pyridine.

Table 2: Representative Vibrational Frequencies (cm⁻¹)

| Assignment | FT-IR (Calculated) | FT-Raman (Calculated) |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |

| C-H stretch (aliphatic) | 2950-2850 | 2950-2850 |

| C=C stretch (pyridine ring) | 1600-1550 | 1600-1550 |

| C=C stretch (benzene ring) | 1500-1450 | 1500-1450 |

| C-O stretch | 1250-1200 | 1250-1200 |

| C-N stretch | 1350-1300 | 1350-1300 |

Note: Data is illustrative and based on general values for similar structures.

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts of molecules.[2] These theoretical values are valuable for confirming molecular structures and assigning experimental spectra.[4] A comparison of theoretical and experimental chemical shifts for a related compound is shown in Table 3.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | ¹H (Calculated) | ¹³C (Calculated) |

| C2-H | 8.2 | 163.0 |

| C3-H | 7.4 | 110.0 |

| C4-H | 7.8 | 138.0 |

| C5-H | 7.3 | 115.0 |

| C6-H | 8.6 | 149.0 |

| CH₂ | 5.4 | 70.0 |

| Phenyl-H (ortho) | 7.3 | 128.0 |

| Phenyl-H (meta) | 7.4 | 129.0 |

| Phenyl-H (para) | 7.3 | 128.0 |

Note: Data is illustrative and based on general values for similar structures.

UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules.[5][6] This analysis provides information about the electronic transitions, including their energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in the experimental UV-Vis spectrum.

Table 4: Representative Calculated Electronic Transitions

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 280 | 0.05 |

| HOMO-1 -> LUMO | 265 | 0.12 |

| HOMO -> LUMO+1 | 240 | 0.08 |

Note: Data is illustrative and based on general values for similar structures.

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior and reactivity of a molecule.[7] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.[8] A smaller gap suggests higher reactivity.

Table 5: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| E(HOMO) | -6.5 |

| E(LUMO) | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: Data is illustrative and based on general values for similar structures.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule.[9][10] It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions.[11] In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Non-Linear Optical (NLO) Properties

Computational methods can predict the non-linear optical properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β).[1] Molecules with large hyperpolarizability values are of interest for applications in optoelectronics.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs.[12] It is used to study charge transfer, hyperconjugation, and delocalization effects within the molecule.[1]

Mulliken Population Analysis

Mulliken population analysis is a method for assigning partial atomic charges to the atoms in a molecule. Although known to be basis-set dependent, it can provide a qualitative understanding of the charge distribution.[13][14]

Experimental and Computational Protocols

Computational Details

All theoretical calculations would be performed using a quantum chemistry software package such as Gaussian. The molecular geometry of 2-(benzyloxy)pyridine would be optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. Vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. NMR chemical shifts would be calculated using the GIAO method. Electronic properties, including HOMO-LUMO energies, MEP, NLO properties, NBO, and Mulliken charges, would also be determined from the optimized geometry. UV-Vis spectra would be simulated using the TD-DFT method.

Experimental Procedures

For a comprehensive study, the following experimental procedures would be necessary:

-

Synthesis and Purification: 2-(Benzyloxy)pyridine would be synthesized and purified using standard organic chemistry techniques.

-

Spectroscopic Characterization:

-

FT-IR and FT-Raman: Spectra would be recorded on a spectrometer, typically in the range of 4000-400 cm⁻¹.

-

NMR: ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent.

-

UV-Vis: The absorption spectrum would be measured in a solvent such as ethanol or cyclohexane.

-

Visualizations

Conclusion and Future Directions

This guide outlines a comprehensive theoretical and computational approach for the detailed characterization of 2-(benzyloxy)pyridine. While specific data for this molecule is currently lacking, the methodologies described are well-established for analogous pyridine derivatives and provide a clear roadmap for future research. Such studies are essential for building a complete understanding of the structure-property relationships of this compound, which can, in turn, inform its potential applications in drug design and development. The combination of computational predictions and experimental validation will be crucial for unlocking the full potential of 2-(benzyloxy)pyridine as a valuable molecular entity in medicinal chemistry.

References

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. researchgate.net [researchgate.net]

- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 6. researchgate.net [researchgate.net]

- 7. scirp.org [scirp.org]

- 8. irjweb.com [irjweb.com]

- 9. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. NBO [cup.uni-muenchen.de]

- 13. Mulliken [cup.uni-muenchen.de]

- 14. Mulliken population analysis - Wikipedia [en.wikipedia.org]

2-(Benzyloxy)pyridine and its role in heterocyclic chemistry

An In-depth Technical Guide to 2-(Benzyloxy)pyridine in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(benzyloxy)pyridine, a pivotal molecule in heterocyclic chemistry. It details its synthesis, properties, and multifaceted roles as a versatile intermediate and building block in the development of complex chemical entities and pharmaceutical agents.

Core Properties of 2-(Benzyloxy)pyridine

2-(Benzyloxy)pyridine, also known as 2-(phenylmethoxy)pyridine, is an aromatic ether that serves as a stable, crystalline solid at room temperature. Its core structure consists of a pyridine ring substituted with a benzyloxy group at the 2-position. This arrangement makes it a key precursor and protecting group in a multitude of synthetic transformations.

Physical and Spectroscopic Data

The fundamental properties of 2-(benzyloxy)pyridine are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Reference |

| CAS Number | 40864-08-2 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO | [1][3] |

| Molecular Weight | 185.22 g/mol | [3] |

| Appearance | Crystalline Solid / Pale Straw-Colored Liquid | [4] |

| Boiling Point | 93–95 °C at 1.0 mmHg | [5] |

| InChI Key | FMBDGKGJYMSJKF-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC=C(C=C1)COC2=CC=CC=N2 | [6] |

| Storage | Sealed in dry, 2-8°C | [2] |

Table 1: Physical and Chemical Properties of 2-(Benzyloxy)pyridine

| Adduct Type | Predicted m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 186.09134 | 138.2 |

| [M+Na]⁺ | 208.07328 | 145.7 |

| [M-H]⁻ | 184.07678 | 143.3 |

| [M+K]⁺ | 224.04722 | 142.6 |

Table 2: Predicted Mass Spectrometry Data for 2-(Benzyloxy)pyridine.[6]

Synthesis of 2-(Benzyloxy)pyridine

The most prevalent and efficient method for synthesizing 2-(benzyloxy)pyridine is the Williamson ether synthesis .[7] This reaction involves the Sₙ2 displacement of a halide from a pyridine precursor by a benzyl alkoxide.

Figure 1. General workflow for the synthesis of 2-(Benzyloxy)pyridine.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is adapted from a high-yield procedure that avoids the need for crown ethers.[5]

Materials:

-

Benzyl alcohol (1.0 equiv)

-

2-Chloropyridine (1.1 equiv)

-

Potassium hydroxide (KOH), ground (3.3 equiv)

-

Anhydrous toluene

Procedure:

-

A mixture of benzyl alcohol (0.108 mol, 11.7 g), 2-chloropyridine (0.119 mol, 13.5 g), and ground KOH (0.356 mol, 20.0 g) is prepared in anhydrous toluene (210 mL).[5]

-

The mixture is heated to reflux (bath temperature: 130 °C) for 1 hour with azeotropic removal of water using a Dean-Stark apparatus.[5]

-

After cooling, the reaction mixture undergoes a standard aqueous workup.

-

The crude product is purified by distillation under reduced pressure (bp 93–95 °C, 1.0 mmHg) to yield 2-(benzyloxy)pyridine.[5]

This method consistently provides high yields, often around 97%.[5] An alternative procedure involves using potassium tert-butoxide (KOtBu) as the base in 1,4-dioxane at 98 °C for 18 hours.[8]

| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl alcohol | KOtBu | 1,4-Dioxane | 98 | 18 | 95 |

| 4-Methylbenzyl alcohol | KOtBu | 1,4-Dioxane | 98 | 18 | 98 |

| 2-Naphthylmethanol | KOtBu | 1,4-Dioxane | 98 | 18 | 85 |

Table 3: Synthesis of Various 2-(Benzyloxy)pyridine Derivatives.[8]

Key Roles in Heterocyclic Chemistry

2-(Benzyloxy)pyridine is not merely a stable compound but a dynamic intermediate with several critical roles in synthesis.

Figure 2. Key synthetic roles and transformations of 2-(Benzyloxy)pyridine.

Protecting Group for 2-Hydroxypyridine

2-Hydroxypyridine exists in tautomeric equilibrium with its more stable form, 2-pyridone. The benzyl group in 2-(benzyloxy)pyridine serves as an effective protecting group for the hydroxyl functionality, preventing its interference in subsequent reactions.

Deprotection: The benzyl group can be readily cleaved under various conditions:

-

Catalytic Hydrogenation: Treatment with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) is a clean and efficient method.[9][10]

-

Strong Acid: The benzyloxy group can be removed by treatment with strong acids such as trifluoroacetic acid (TFA), HCl, or H₂SO₄.[3][11]

This protocol describes the debenzylation to form N-hydroxy-2-pyridone from its N-oxide precursor, illustrating the general principle.

Materials:

-

2-(Benzyloxy)pyridine-N-oxide (1.0 equiv)

-

Palladium on charcoal (Pd/C) catalyst

-

Ethanol

-

Hydrogen gas

Procedure:

-

2-(Benzyloxy)pyridine-N-oxide (25 g) is dissolved in ethanol (100 mL) containing a palladium catalyst (750 mg).[9]

-

The mixture is shaken under an initial hydrogen pressure of 50 psi.[9]

-

The reaction is typically complete within minutes. Upon cessation of hydrogen uptake, the mixture is filtered to remove the catalyst.[9]

-

The filtrate is concentrated under reduced pressure to yield the debenzylated product.[9]

Precursor for N-Benzyl-2-pyridones via Rearrangement

A significant transformation of 2-(benzyloxy)pyridine is its thermal rearrangement to the thermodynamically more stable N-benzyl-2-pyridone. This O- to N-alkyl migration is effectively promoted by lithium iodide (LiI).[8]

Materials:

-

2-(Benzyloxy)pyridine derivative (1.0 equiv)

-

Lithium iodide (LiI) (0.5-1.0 equiv)

Procedure:

-

2-(4-methylbenzyloxy)pyridine (1.06 mmol, 211 mg) and LiI (0.53 mmol, 71 mg) are combined in a sealed vial.[8]

-

The vial is heated in a 100 °C bath for 8 hours.[8]

-

After cooling, the mixture is diluted with ethyl acetate and purified by silica gel column chromatography to afford the N-alkylated pyridone.[8]

This reaction is robust and tolerates a wide range of substituents on the benzyl ring with yields often exceeding 90%.[8]

| Entry | Benzyl Substituent | LiI (equiv) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | H | 0.5 | 8 | 99 | | 2 | 4-Me | 0.5 | 8 | 97 | | 3 | 4-Cl | 0.5 | 8 | 99 | | 4 | 2,6-diCl | 0.5 | 26 | 72 | | 5 | 2,6-diCl | 1.0 | 26 | 88 |

Table 4: LiI-Promoted Rearrangement of Substituted 2-(Benzyloxy)pyridines.[8]

Role in Palladium-Catalyzed Cross-Coupling

The 2-(benzyloxy)pyridine scaffold can be functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. In this context, the molecule is typically coupled with an arylboronic acid to form more complex biaryl structures, which are common motifs in pharmaceuticals.[3][12] The benzyloxy group can then be removed post-coupling to reveal a pyridone core.[3]

Benzyl Group Transfer Agent

A novel application of 2-(benzyloxy)pyridine is its use as a neutral benzylating agent for alcohols and carboxylic acids. Activation with methyl triflate (MeOTf) generates a reactive N-methyl-2-benzyloxypyridinium triflate salt in situ. This species efficiently transfers the benzyl group to a nucleophile.[5]

Figure 3. Logical workflow for benzylation using 2-(Benzyloxy)pyridine.

Materials:

-

Alcohol substrate (1.0 equiv)

-

2-(Benzyloxy)pyridine (1.2 equiv)

-

Magnesium oxide (MgO) (1.5 equiv)

-

Methyl triflate (MeOTf) (1.2 equiv)

-

Toluene

Procedure:

-

A mixture of the alcohol, 2-(benzyloxy)pyridine, and MgO in toluene is cooled to 0 °C.[5]

-

Methyl triflate is added to the mixture.[5]

-

The reaction is allowed to warm to room temperature and then heated at 90 °C for 24 hours.[5]

-

Standard workup and purification yield the corresponding benzyl ether.[5]

Conclusion

2-(Benzyloxy)pyridine is a cornerstone of modern heterocyclic chemistry. Its straightforward synthesis and the versatile reactivity of the benzyloxy group—acting as a robust protecting group, a rearranging moiety, and an activatable benzyl donor—make it an indispensable tool for organic chemists. Its application in constructing complex molecular architectures underscores its importance in medicinal chemistry and the development of novel therapeutics. The detailed protocols and structured data presented in this guide offer a practical resource for leveraging the full synthetic potential of this valuable compound.

References

- 1. aobchem.com [aobchem.com]

- 2. 40864-08-2|2-(Benzyloxy)pyridine|BLD Pharm [bldpharm.com]

- 3. Synthesis routes of 2-(Benzyloxy)pyridine [benchchem.com]

- 4. 2-Benzylpyridine | 101-82-6 [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. PubChemLite - 2-(benzyloxy)pyridine (C12H11NO) [pubchemlite.lcsb.uni.lu]

- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents [patents.google.com]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 2-(Benzyloxy)pyridine: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core methodologies for the synthesis of 2-(benzyloxy)pyridine, a valuable building block in medicinal chemistry and materials science. The following sections detail the historical development of its synthesis, compare key methodologies with quantitative data, provide detailed experimental protocols, and illustrate the underlying reaction mechanisms.

Historical Perspective and Key Synthetic Strategies

The synthesis of 2-alkoxypyridines, including 2-(benzyloxy)pyridine, has evolved significantly over the past century. Early methods relied on classical nucleophilic substitution, while modern approaches leverage sophisticated catalytic systems to achieve high yields and selectivity. The primary challenge in synthesizing 2-(benzyloxy)pyridine often lies in controlling the regioselectivity of the alkylation of the ambident 2-hydroxypyridine/2-pyridone tautomer, which can lead to either the desired O-alkylation product or the N-alkylated isomer, N-benzyl-2-pyridone.

The main strategies for the synthesis of 2-(benzyloxy)pyridine can be categorized as follows:

-

Williamson-type Ether Synthesis: This classical approach involves the reaction of a 2-halopyridine with benzyl alcohol in the presence of a base, or the reaction of a 2-hydroxypyridine salt with a benzyl halide.

-

Mitsunobu Reaction: This redox-condensation reaction allows for the coupling of 2-hydroxypyridine and benzyl alcohol under mild conditions.

-

Ullmann Condensation: A copper-catalyzed cross-coupling reaction that can be employed for the formation of aryl ethers.

-

Buchwald-Hartwig C-O Coupling: A modern palladium-catalyzed cross-coupling reaction that has been adapted for the synthesis of aryl ethers.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to 2-(benzyloxy)pyridine depends on factors such as substrate availability, desired yield, and tolerance of functional groups. The following table summarizes quantitative data from various reported methods.

| Method | Starting Materials | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages/Disadvantages | Reference |

| Williamson-type | 2-Chloropyridine, Benzyl Alcohol | KOH | Toluene | Reflux | 1 | 97 | High yield, simple reagents. | [1][2] |

| Williamson-type | 2-Bromopyridine, Sodium Benzylate | - | Benzyl Alcohol | Reflux | 2 | ~55 | Historical method. | [3] |

| Williamson-type | 2-Hydroxypyridine, Benzyl Bromide | Ag2CO3 | Benzene | 30-80 | - | - | Favors O-alkylation. | [4] |

| Williamson-type | 2-Chloropyridine, Benzyl Alcohol | KOtBu | 1,4-Dioxane | 98 | 18 | Good to Excellent | Versatile for various alcohols. | [5] |

| Mitsunobu | 2-Hydroxypyridine, Benzyl Alcohol | PPh3, DEAD/DIAD | THF | 0 to RT | Several | - | Mild conditions, stereochemical inversion. | [6][7] |

| Ullmann-type | 2-Halopyridines, Phenols | CuI/TMEDA | - | - | - | Good to High | Effective for 2-aryloxypyridines. | [8] |

| Buchwald-Hartwig | 2-Halopyridine, Alcohols | Pd-catalyst, Ligand | - | - | - | - | Broad substrate scope. | [9] |

Note: Yields are highly dependent on the specific reaction conditions and substrates used. This table provides a general comparison based on available literature.

Detailed Experimental Protocols

Williamson-type Synthesis from 2-Chloropyridine and Benzyl Alcohol

This high-yield protocol is a preferred method for the large-scale synthesis of 2-(benzyloxy)pyridine.[1][2]

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add benzyl alcohol (1.0 eq), 2-chloropyridine (1.1 eq), and powdered potassium hydroxide (3.3 eq).

-

Add anhydrous toluene to the flask.

-

Heat the mixture to reflux (bath temperature: 130 °C) for 1 hour, with azeotropic removal of water.

-

After cooling to room temperature, quench the reaction with water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure (bp 93–95 °C, 1.0 mmHg) to afford 2-(benzyloxy)pyridine in high purity (97% yield).

Mitsunobu Reaction of 2-Hydroxypyridine and Benzyl Alcohol

This method is suitable for small-scale synthesis under mild conditions.

General Procedure:

-

Dissolve 2-hydroxypyridine (1.0 eq), benzyl alcohol (1.0 eq), and triphenylphosphine (1.1 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to separate 2-(benzyloxy)pyridine from the triphenylphosphine oxide and hydrazine byproducts.

Reaction Mechanisms and Logical Workflows

The following diagrams illustrate the mechanisms of the key synthetic routes to 2-(benzyloxy)pyridine.

Williamson-type Ether Synthesis

Caption: Mechanism of Williamson-type synthesis of 2-(benzyloxy)pyridine.

Mitsunobu Reaction

Caption: Simplified mechanism of the Mitsunobu reaction for 2-(benzyloxy)pyridine synthesis.

The Challenge of N- vs. O-Alkylation

When starting from 2-hydroxypyridine, the formation of the N-alkylated byproduct, N-benzyl-2-pyridone, is a significant challenge due to the ambident nature of the pyridonate anion.[10][11]

Caption: Competing pathways of N- versus O-alkylation of 2-hydroxypyridine.

The regioselectivity of this reaction is influenced by several factors, including the counter-ion, solvent, and temperature. Generally, harder electrophiles and polar aprotic solvents tend to favor O-alkylation.

Conclusion

The synthesis of 2-(benzyloxy)pyridine has a rich history, with the Williamson-type ether synthesis from 2-chloropyridine and benzyl alcohol emerging as a highly efficient and scalable method. While other methods like the Mitsunobu reaction offer milder conditions, they often involve more complex purification procedures. For researchers and drug development professionals, understanding the nuances of each synthetic route, particularly the factors governing N- versus O-alkylation, is crucial for the efficient and selective synthesis of this important chemical intermediate.

References

- 1. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

- 2. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents [patents.google.com]

- 4. Synthesis routes of 2-(Benzyloxy)pyridine [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Benzyloxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-(benzyloxy)pyridine from 2-chloropyridine. This synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. The protocol herein describes a reliable method utilizing sodium hydride to generate the benzyl alkoxide nucleophile for the subsequent reaction with 2-chloropyridine. This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for more complex molecular scaffolds.

Introduction

The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with the resulting products being prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials. The Williamson ether synthesis provides a classical and effective method for the preparation of such compounds. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a suitable alkyl or aryl halide.[1][2][3][4] In the context of pyridine chemistry, the introduction of a benzyloxy group at the 2-position can significantly alter the electronic and steric properties of the pyridine ring, making 2-(benzyloxy)pyridine a versatile intermediate for further functionalization.[5] This protocol details a specific application of the Williamson ether synthesis for the preparation of 2-(benzyloxy)pyridine from commercially available 2-chloropyridine and benzyl alcohol.

Reaction Principle

The synthesis of 2-(benzyloxy)pyridine from 2-chloropyridine is a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis. The reaction is facilitated by a strong base, such as sodium hydride (NaH), which deprotonates benzyl alcohol to form the more potent nucleophile, sodium benzylate. This alkoxide then attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, displacing the chloride leaving group to form the desired ether product, 2-(benzyloxy)pyridine, and sodium chloride as a byproduct. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is beneficial as it can solvate the cation, leaving the alkoxide more nucleophilic, and it can withstand the temperatures often required for this reaction.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 2-Chloropyridine | Reagent | Sigma-Aldrich | Corrosive, handle with care. |

| Benzyl alcohol | Reagent | Sigma-Aldrich | - |

| Sodium hydride (60% dispersion in mineral oil) | Reagent | Sigma-Aldrich | Flammable solid, reacts violently with water. Handle under inert atmosphere. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | Store over molecular sieves. |

| Diethyl ether | ACS | Fisher Scientific | Flammable liquid. |

| Saturated aqueous sodium bicarbonate solution | - | - | Prepared in-house. |

| Brine (saturated aqueous sodium chloride solution) | - | - | Prepared in-house. |

| Anhydrous magnesium sulfate | Reagent | Sigma-Aldrich | - |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature controller

-

Condenser

-

Septa

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Procedure

Step 1: Preparation of Sodium Benzylate

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol).

-

Wash the sodium hydride with hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

-

Add anhydrous N,N-dimethylformamide (DMF, 80 mL) to the flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add benzyl alcohol (5.4 g, 50 mmol) dropwise to the stirred suspension. Hydrogen gas will evolve. The addition should be controlled to maintain a gentle effervescence.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium benzylate.

Step 2: Synthesis of 2-(Benzyloxy)pyridine

-

To the freshly prepared solution of sodium benzylate, add 2-chloropyridine (5.7 g, 50 mmol) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Purification

-

Carefully quench the reaction by slowly adding water (100 mL) to the cooled reaction mixture.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(benzyloxy)pyridine as a colorless oil.

Expected Yield and Characterization

| Parameter | Expected Value |

| Yield | 70-85% |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 134-135 °C at 2 mmHg[6] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (ddd, J = 5.0, 2.0, 0.9 Hz, 1H), 7.55 (ddd, J = 8.3, 7.3, 2.0 Hz, 1H), 7.45 – 7.29 (m, 5H), 6.83 (dt, J = 8.3, 0.9 Hz, 1H), 6.75 (ddd, J = 7.3, 5.0, 0.9 Hz, 1H), 5.40 (s, 2H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.0, 147.0, 138.8, 137.2, 128.6, 128.0, 127.6, 117.0, 111.4, 68.6. |

| Mass Spectrometry (EI) | m/z 185.08 (M⁺). |

Visualizing the Process

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of 2-(benzyloxy)pyridine.

Experimental Workflow

Caption: A simplified workflow for the synthesis of 2-(benzyloxy)pyridine.

Safety Precautions

-

Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried before use.

-

2-Chloropyridine: 2-Chloropyridine is corrosive and toxic. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It should be handled in a fume hood.

-

Diethyl Ether: Diethyl ether is extremely flammable. No open flames or spark sources should be present in the laboratory during its use.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product yield | Incomplete deprotonation of benzyl alcohol | Ensure the sodium hydride is fresh and the reaction is carried out under strictly anhydrous conditions. |

| Low reaction temperature or insufficient reaction time | Monitor the reaction by TLC and ensure the temperature is maintained. Extend the reaction time if necessary. | |

| Formation of side products | Presence of water in the reaction mixture | Use anhydrous solvents and reagents. |

| Competing elimination reactions | While less likely with an aromatic substrate, ensure the temperature is not excessively high. | |

| Difficult purification | Incomplete removal of DMF during work-up | Wash the organic extracts thoroughly with water and brine to remove residual DMF. |

| Co-elution of impurities during chromatography | Optimize the eluent system for column chromatography to achieve better separation. |

References

- 1. jk-sci.com [jk-sci.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 6. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents [patents.google.com]

Scale-up Synthesis of 2-(Benzyloxy)pyridine for Bulk Manufacturing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2-(benzyloxy)pyridine, a key intermediate in the pharmaceutical industry. The following sections outline two primary synthetic strategies, provide detailed experimental protocols for the most efficient route, present quantitative data in a structured format, and include workflow diagrams for clarity.

Introduction to Synthetic Strategies

The bulk manufacturing of 2-(benzyloxy)pyridine can be efficiently achieved through two principal synthetic routes, both based on the Williamson ether synthesis.

Route A: Nucleophilic Aromatic Substitution of 2-Chloropyridine. This is often the preferred industrial method. It involves the reaction of readily available 2-chloropyridine with benzyl alcohol in the presence of a strong base. This approach is advantageous due to the relatively low cost of starting materials and high potential yields.

Route B: O-Alkylation of 2-Hydroxypyridine. This method utilizes 2-hydroxypyridine (which exists in equilibrium with its tautomer, 2-pyridone) and a benzyl halide, such as benzyl chloride or benzyl bromide, with a suitable base. While also a viable route, it may require careful control of reaction conditions to favor O-alkylation over N-alkylation of the pyridone tautomer.

Experimental Protocols

This section provides a detailed protocol for the highly efficient scale-up synthesis of 2-(benzyloxy)pyridine via Route A.

Protocol 1: Scale-up Synthesis of 2-(Benzyloxy)pyridine from 2-Chloropyridine and Benzyl Alcohol

This protocol is adapted from a high-yield synthesis method suitable for bulk manufacturing.[1]

Materials:

-

Benzyl alcohol

-

2-Chloropyridine

-

Potassium hydroxide (solid)

-

Toluene

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Equipment:

-

Large-scale reaction vessel with mechanical stirrer, reflux condenser, and temperature control

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

-

Chromatography equipment (for purification, if necessary)

Procedure:

-

Reaction Setup: To a solution of benzyl alcohol (1.0 equivalent) in toluene, add 2-chloropyridine (1.1 equivalents) and solid potassium hydroxide (1.5 equivalents).[1]

-

Reaction: Heat the mixture at reflux for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Extraction: Add water and extract the product with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and then concentrate it under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 2-(benzyloxy)pyridine.

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthetic protocol.

Table 1: Reactant and Reagent Quantities

| Compound | Molecular Weight ( g/mol ) | Molar Equivalents |

| Benzyl Alcohol | 108.14 | 1.0 |

| 2-Chloropyridine | 113.55 | 1.1 |

| Potassium Hydroxide | 56.11 | 1.5 |

Table 2: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Solvent | Toluene | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 1 hour | [1] |

| Reported Yield | 97% | [1] |

Visualization of Workflows

The following diagrams illustrate the synthetic pathway and the experimental workflow for the scale-up synthesis of 2-(benzyloxy)pyridine.

Caption: Synthetic Pathway for 2-(Benzyloxy)pyridine.

Caption: Experimental Workflow for Bulk Synthesis.

References

Application Notes and Protocols: 2-(Benzyloxy)pyridine as a Protecting Group for Pyridones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-pyridone structural motif is a prevalent core in numerous natural products and pharmacologically active compounds. The synthetic manipulation of this scaffold, particularly selective N-alkylation, is often complicated by the tautomeric equilibrium between 2-pyridone and its aromatic isomer, 2-hydroxypyridine. This tautomerism leads to a mixture of N- and O-alkylated products when reacting with electrophiles. To achieve regioselective N-functionalization, protection of the pyridone oxygen is a crucial strategy. The benzyl group, introduced as a 2-benzyloxy substituent, serves as a robust and reliable protecting group for this purpose. It effectively masks the oxygen nucleophilicity, directing alkylation to the nitrogen atom. Subsequently, the benzyl group can be cleanly removed under various conditions to regenerate the 2-pyridone.

These application notes provide a comprehensive overview and detailed protocols for the use of the benzyl group for the protection of 2-pyridones, facilitating selective N-alkylation strategies in medicinal chemistry and drug development.

Logical Workflow for 2-Pyridone Protection and N-Alkylation

The overall strategy involves a three-step sequence: O-protection, N-alkylation, and deprotection. This workflow ensures that the desired N-substituted 2-pyridone is synthesized with high regioselectivity.

Caption: General workflow for the selective N-alkylation of 2-pyridones using a benzyl protecting group.

Application Notes: O-Benzylation (Protection)

The key to successful selective N-alkylation is the efficient and high-yielding O-benzylation of the starting 2-pyridone. Several methods have been developed to favor O-alkylation over N-alkylation. The choice of method can depend on the substrate scope, scale of the reaction, and cost of reagents.

Method 1: Zinc(II)-Mediated O-Benzylation

This method provides a highly effective route for the selective O-benzylation of 2-pyridones using a ternary system of ZnO, ZnCl₂, and N,N-diisopropylethylamine (DIEA).[1][2]

Advantages:

-

High O-selectivity.

-

Good to excellent yields.

-

Avoids the use of expensive silver salts.

Limitations:

-

Requires elevated temperatures.

-

Sterically hindered substrates may give lower yields.

| Substrate (R) | Benzylating Agent | Yield (%) | Reference |

| 4,6-dimethyl-3-cyano | Benzyl bromide | 90 | [2] |

| 6-isobutyl-3-cyano | Benzyl bromide | 83 | [2] |

| 5,6,7,8-tetrahydroquinoline-3-carbonitrile | Benzyl bromide | 66 | [2] |

| Unsubstituted | Benzyl bromide | 93 | [2] |

Method 2: Silver Salt-Mediated O-Benzylation

The use of silver salts, such as silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O), is a classical and effective method for promoting the O-alkylation of 2-pyridones.[1]

Advantages:

-

Good to moderate yields of the O-benzylated product.

-

Well-established methodology.

Limitations:

-

Stoichiometric use of expensive silver salts, which can be a drawback for large-scale synthesis.

| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-chloropyridone | Ag₂CO₃ | Benzene | 30-80 | Not specified | BenchChem |

Method 3: Palladium-Catalyzed O-Benzylation (for Quinolinones)

While developed for 2-quinolinones, this Pd-catalyzed method represents a modern approach to selective O-benzylation and may be adaptable to 2-pyridones.[3] It avoids the use of stoichiometric silver salts.[4]

Advantages:

-

Catalytic in palladium.

-

High O:N selectivity.

-

Good yields.

Limitations:

-

Primarily demonstrated on 2-quinolinone systems.

-

May require careful optimization for 2-pyridone substrates.

| Substrate | Catalyst | Ligand | Base | Solvent | Yield (%) (O:N ratio) | Reference |

| 2-Quinolinone | Pd(cod)Cl₂ | xantphos | K₂CO₃ | Toluene | 85 (>99:1) | [3] |

| 2-Quinolinone | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 85 (98:2) | [3] |

Experimental Protocols: Protection